3-(9H-Carbazol-9-yl)benzohydrazide
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Overview
Description
3-(9H-Carbazol-9-yl)benzohydrazide is an organic compound that features a carbazole moiety attached to a benzohydrazide group. This compound is known for its unique structural properties, which make it a subject of interest in various fields of scientific research, including organic electronics, photonics, and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(9H-Carbazol-9-yl)benzohydrazide typically involves the reaction of 9H-carbazole with benzohydrazide under specific conditions. One common method includes the use of a coupling reagent to facilitate the formation of the hydrazide bond. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and may require heating to achieve optimal yields .
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the process generally involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(9H-Carbazol-9-yl)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups .
Scientific Research Applications
3-(9H-Carbazol-9-yl)benzohydrazide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(9H-Carbazol-9-yl)benzohydrazide involves its interaction with specific molecular targets. The carbazole moiety can engage in π-π stacking interactions, while the hydrazide group can form hydrogen bonds with various substrates. These interactions enable the compound to modulate the activity of enzymes, receptors, and other proteins, thereby exerting its effects .
Comparison with Similar Compounds
Similar Compounds
3,3′-Di(9H-carbazol-9-yl)-1,1′-biphenyl: This compound has a similar carbazole structure but differs in its biphenyl linkage, which affects its electronic properties.
1,3-Di(9H-carbazol-9-yl)benzene: Another related compound, it features two carbazole units attached to a benzene ring, offering different photophysical properties.
Uniqueness
3-(9H-Carbazol-9-yl)benzohydrazide stands out due to its unique combination of a carbazole moiety and a hydrazide group. This structural arrangement provides distinct chemical reactivity and interaction capabilities, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
3-carbazol-9-ylbenzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O/c20-21-19(23)13-6-5-7-14(12-13)22-17-10-3-1-8-15(17)16-9-2-4-11-18(16)22/h1-12H,20H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFOAKJAPAZZRKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=CC(=C4)C(=O)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.3 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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